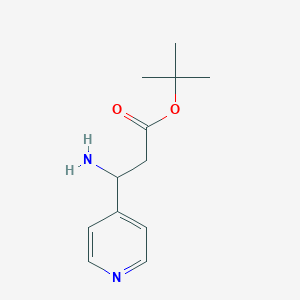
tert-butyl 3-amino-3-(pyridin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-amino-3-(pyridin-4-yl)propanoate: is an organic compound with the molecular formula C12H18N2O2. It is a derivative of pyridine and is characterized by the presence of a tert-butyl ester group and an amino group attached to a propanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-pyridin-4-ylpropanoate typically involves the esterification of 3-amino-3-pyridin-4-ylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-amino-3-pyridin-4-ylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl 3-amino-3-(pyridin-4-yl)propanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl 3-amino-3-(pyridin-4-yl)propanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a ligand in coordination chemistry studies.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, tert-butyl 3-amino-3-pyridin-4-ylpropanoate can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-3-pyridin-4-ylpropanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
- Tert-butyl 3-amino-3-pyridin-2-ylpropanoate
- Tert-butyl 3-amino-3-pyridin-5-ylpropanoate
- Tert-butyl 3-amino-3-pyridin-6-ylpropanoate
Uniqueness: tert-butyl 3-amino-3-(pyridin-4-yl)propanoate is unique due to the position of the amino group on the pyridine ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with other molecules. The specific arrangement of functional groups in tert-butyl 3-amino-3-pyridin-4-ylpropanoate can lead to distinct chemical and biological properties compared to its isomers.
Propiedades
Número CAS |
77742-24-6 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 |
Nombre IUPAC |
tert-butyl 3-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-10(13)9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3 |
Clave InChI |
VECWZGKIELOINM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CC(C1=CC=NC=C1)N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


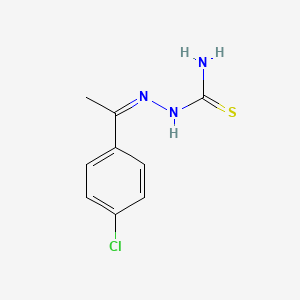
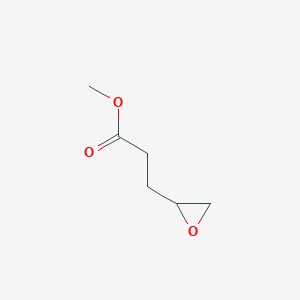
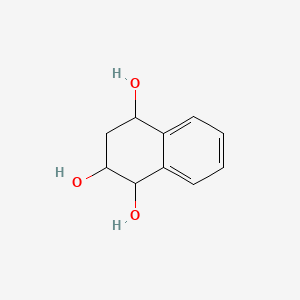
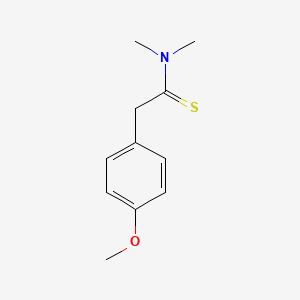
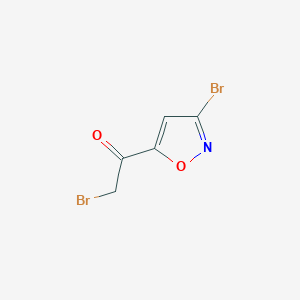
![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)
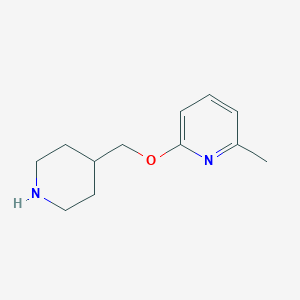
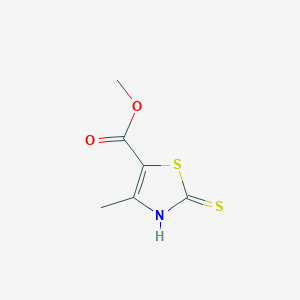
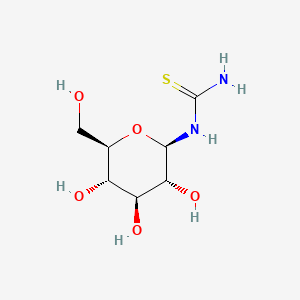
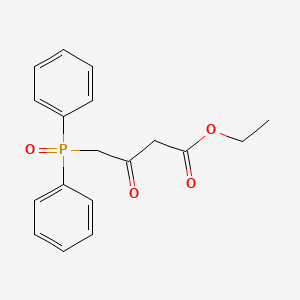
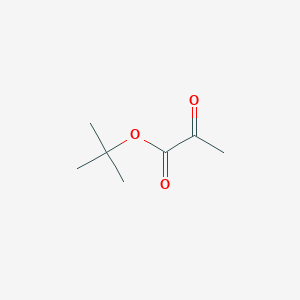
![2-[2-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1660444.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)diazenyl]-](/img/structure/B1660445.png)
![1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole](/img/structure/B1660448.png)
